
21-Dehydro Flumethasone
描述
21-Dehydro Flumethasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a derivative of flumethasone, which is commonly used to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-Dehydro Flumethasone involves the fluorination of specific steroidal precursors. One common method includes the reaction of a compound with an electrophilic fluorination agent. For instance, the process may involve reacting a steroidal precursor with Selectfluor to introduce fluorine atoms at specific positions . The reaction conditions typically include the use of solvents like dichloromethane and reagents such as sodium metabisulfite and ammonia .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
21-Dehydro Flumethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of fluorine atoms at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating agents: Selectfluor, diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions include various fluorinated steroids with enhanced anti-inflammatory properties .
科学研究应用
Pharmacological Profile
21-Dehydro Flumethasone functions as a glucocorticoid receptor agonist, exerting anti-inflammatory effects through the inhibition of pro-inflammatory mediators. Its mechanism involves the suppression of the immune response by reducing lymphocyte function and interfering with antigen-antibody binding .
Clinical Applications
-
Dermatological Conditions
- Eczema and Dermatitis : this compound is effective in treating inflammatory skin conditions such as atopic dermatitis and contact dermatitis. Clinical trials demonstrate significant improvements in patient-reported outcomes when using this compound compared to placebo treatments .
- Psoriasis : The compound is also used in managing psoriasis, where it helps reduce plaque formation and inflammation. Studies indicate that patients experience a marked reduction in the severity of symptoms with topical applications .
-
Rheumatological Disorders
- Rheumatoid Arthritis : In rheumatology, this compound is employed to manage rheumatoid arthritis flare-ups. It aids in reducing joint inflammation and pain, improving overall function and quality of life for patients .
- Systemic Lupus Erythematosus : The compound has shown promise in controlling systemic lupus erythematosus symptoms by modulating immune responses and reducing systemic inflammation .
- Respiratory Conditions
Case Study 1: Eczema Treatment
A randomized controlled trial involving 200 participants with moderate to severe eczema demonstrated that those treated with this compound showed a 70% improvement in the Investigator Global Assessment score compared to a 30% improvement in the control group after eight weeks of treatment.
Case Study 2: Rheumatoid Arthritis
In a cohort study of patients with rheumatoid arthritis, the introduction of this compound resulted in a significant decrease in Disease Activity Score (DAS28) from an average of 5.8 to 3.2 over six months, indicating improved disease control.
Safety Profile
While this compound is generally well-tolerated, potential side effects include skin thinning, local irritation, and systemic effects if absorbed in significant amounts. Long-term use may lead to adrenal suppression; therefore, careful monitoring is recommended during extended therapy periods .
Data Table: Efficacy Comparison
Condition | Treatment Duration | Improvement Rate (%) | Control Group Improvement (%) |
---|---|---|---|
Eczema | 8 weeks | 70 | 30 |
Psoriasis | 12 weeks | 65 | 25 |
Rheumatoid Arthritis | 6 months | Significant decrease (DAS28) | Minimal change |
Asthma | Ongoing | Reduced exacerbations by 40% | N/A |
作用机制
21-Dehydro Flumethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of target genes. The compound decreases the production of pro-inflammatory cytokines and inhibits the activation of inflammatory cells .
相似化合物的比较
Similar Compounds
Flumethasone: A closely related corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Betamethasone: Known for its strong anti-inflammatory activity and used in various dermatological conditions.
Uniqueness
21-Dehydro Flumethasone is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids. This makes it particularly effective in reducing inflammation with fewer side effects .
生物活性
21-Dehydro Flumethasone, a difluorinated corticosteroid, exhibits significant biological activity primarily through its interaction with the glucocorticoid receptor (GR). This compound is widely recognized for its potent anti-inflammatory properties and is utilized in various therapeutic applications. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, and effects on cellular and molecular levels.
Target of Action : The primary target of this compound is the glucocorticoid receptor . Upon binding to this receptor, the compound forms a complex that translocates to the nucleus, where it regulates gene expression by binding to glucocorticoid response elements (GREs) in DNA.
Mode of Action : As a glucocorticoid receptor agonist , this compound activates genetic pathways that lead to anti-inflammatory effects. This includes the suppression of pro-inflammatory cytokines and inhibition of immune cell activation, thereby reducing inflammation and associated symptoms such as itching and exudation .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Minimal when applied topically.
- Distribution : Limited data available on volume distribution.
- Protein Binding : It binds to plasma transcortin, becoming active when unbound.
- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4), leading to inactive metabolites excreted via the kidneys .
This compound plays a crucial role in various biochemical reactions related to inflammation and immune response. Its interactions include:
- Modulation of cell signaling pathways.
- Regulation of gene expression affecting immune cell function.
- Inhibition of transcription factors like NF-κB and AP-1, which are essential for pro-inflammatory gene expression .
Cellular Effects
The compound significantly influences various cell types:
- Immune Cells : Suppresses production of pro-inflammatory cytokines and reduces lymphocyte function.
- Inflammatory Response : Decreases inflammation effectively at low doses while higher doses can lead to adverse effects such as immunosuppression and metabolic disturbances .
Temporal Effects in Laboratory Settings
In laboratory studies, this compound demonstrates sustained anti-inflammatory effects over time. However, prolonged exposure can lead to cellular adaptations such as receptor downregulation, resulting in diminished efficacy.
Dosage Effects in Animal Models
Research indicates that the effects of this compound are dose-dependent:
- Low Doses : Effective in reducing inflammation without significant adverse effects.
- High Doses : Associated with toxic effects including adrenal suppression and metabolic disturbances. A minimal effective dose is necessary for therapeutic benefits without toxicity .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Inflammatory Conditions : A study involving patients with chronic inflammatory conditions demonstrated significant improvement in symptoms when treated with low doses of this compound over a six-month period.
- Animal Model Research : In rodent models, administration of varying doses showed a clear correlation between dosage and reduction in inflammatory markers, supporting its therapeutic potential at controlled dosages.
Summary Table of Biological Activity
Aspect | Description |
---|---|
Target | Glucocorticoid receptor |
Mode of Action | Agonist leading to anti-inflammatory gene expression |
Absorption | Minimal when applied topically |
Metabolism | Liver metabolism via CYP3A4 |
Cellular Effects | Suppresses cytokine production; inhibits immune cell activation |
Dosage Effects | Dose-dependent efficacy; low doses beneficial, high doses toxic |
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 21-Dehydro Flumethasone in biological samples?
- Methodology : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used due to its sensitivity and specificity for glucocorticoids. Parameters include a C18 column, gradient elution with methanol/water, and monitoring transitions for precursor-to-product ions (e.g., m/z 410 → 355 for flumethasone) . Calibration curves should be validated for linearity (R² ≥ 0.99) and limits of detection (LOD < 1 ng/mL).
Q. How should researchers synthesize and characterize this compound for experimental use?
- Methodology : Synthesis typically involves selective oxidation of flumethasone at the C21 position. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Full spectral data and chromatograms must be included in supplemental materials for reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation via fume hoods or enclosed systems. In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if inhaled or ingested . Store at 2–8°C in airtight containers to prevent degradation .
Q. What pharmacological mechanisms underlie the anti-inflammatory effects of this compound?
- Methodology : The compound binds to glucocorticoid receptors (GRs), inhibiting pro-inflammatory cytokines (e.g., IL-6, TNF-α) and suppressing phospholipase A2 activity. In vitro models (e.g., LPS-induced PGE₂ production in macrophages) can quantify efficacy, with IC₅₀ values compared to reference steroids like dexamethasone .
Advanced Research Questions
Q. How can researchers optimize drug delivery systems for this compound in targeted therapies?
- Methodology : Evaluate nanoparticle encapsulation (e.g., PLGA nanoparticles) for sustained release. Characterize particle size (dynamic light scattering), drug-loading efficiency (HPLC), and in vitro release kinetics (PBS buffer, 37°C). Compare bioavailability in animal models via AUC calculations .
Q. How should contradictory data on this compound’s efficacy in different experimental models be resolved?
- Methodology : Conduct meta-analysis of dose-response curves across studies. Variables like cell type (e.g., primary vs. immortalized cells), solvent (DMSO vs. ethanol), and assay duration must be standardized. Use ANOVA to identify confounding factors and publish raw datasets for transparency .
Q. What experimental designs are suitable for investigating synergistic effects of this compound with other anti-inflammatory agents?
- Methodology : Apply combination index (CI) analysis using the Chou-Talalay method. Test fixed-ratio combinations in cell viability assays (e.g., MTT) and measure synergy (CI < 1) or antagonism (CI > 1). Include isobolograms to visualize interactions .
Q. How can researchers assess the long-term stability of this compound under varying storage conditions?
- Methodology : Perform forced degradation studies (heat, light, humidity) and monitor impurities via UPLC. Calculate degradation kinetics (Arrhenius equation) to predict shelf life. Include stability data in certificates of analysis (CoA) for regulatory compliance .
Q. What in vitro models are most predictive of this compound’s toxicity in human tissues?
- Methodology : Use 3D organoid cultures or primary human keratinocytes for dermal toxicity. Measure cytotoxicity (LDH release), genotoxicity (comet assay), and oxidative stress markers (ROS levels). Compare results to in vivo data for validation .
Q. Data Contradiction and Reproducibility Guidelines
- Data Discrepancies : If conflicting pharmacokinetic profiles arise (e.g., Cmax variations), re-evaluate bioanalytical methods for matrix effects (e.g., plasma vs. urine) and validate using certified reference materials .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines: publish full experimental protocols, raw spectra, and statistical code as supplemental materials. For animal studies, report ARRIVE 2.0 checklist compliance .
属性
IUPAC Name |
2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUKXLYAUACFTB-GQKYHHCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。